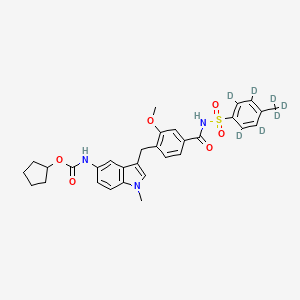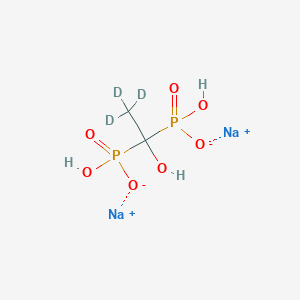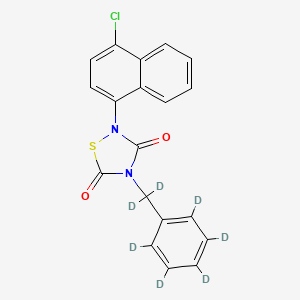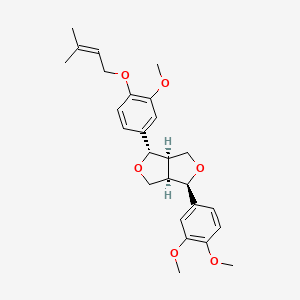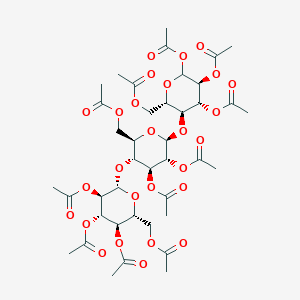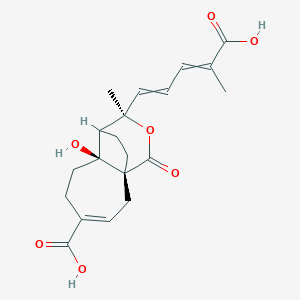
Deacetyldemethylpseudolaric acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetyldemethylpseudolaric acid B is a diterpene acid derived from the root bark of the plant Pseudolarix amabilis. This compound is a metabolite of the glucoside of pseudolaric acid C2 (PC2) and is known for its significant biological activities . It has a molecular formula of C20H24O7 and a molecular weight of 376.40 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyldemethylpseudolaric acid B involves several steps, starting from the extraction of pseudolaric acid C2 from the root bark of Pseudolarix amabilis. The compound undergoes a series of chemical reactions, including hydrolysis and esterification, to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction and purification processes from natural sources. The root bark of Pseudolarix amabilis is harvested, and the desired compound is isolated through a combination of solvent extraction, chromatography, and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Deacetyldemethylpseudolaric acid B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Deacetyldemethylpseudolaric acid B has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Deacetyldemethylpseudolaric acid B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. The compound’s structure allows it to bind to specific receptors and proteins, modulating their activity and resulting in various physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pseudolaric acid C2: The parent compound from which Deacetyldemethylpseudolaric acid B is derived.
Pseudolaric acid A: Another diterpene acid with similar biological activities.
Pseudolaric acid B: A related compound with distinct structural features.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities compared to its related compounds. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study .
Eigenschaften
Molekularformel |
C20H24O7 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(1R,7S,9R)-9-(4-carboxypenta-1,3-dienyl)-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid |
InChI |
InChI=1S/C20H24O7/c1-12(15(21)22)4-3-8-18(2)14-7-10-19(17(25)27-18)9-5-13(16(23)24)6-11-20(14,19)26/h3-5,8,14,26H,6-7,9-11H2,1-2H3,(H,21,22)(H,23,24)/t14?,18-,19-,20+/m1/s1 |
InChI-Schlüssel |
QPFFEVMIQIJTGZ-NWSAIFGKSA-N |
Isomerische SMILES |
CC(=CC=C[C@@]1(C2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Kanonische SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)O)C(=O)O1)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)
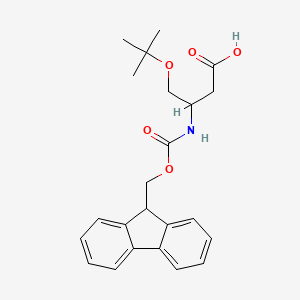
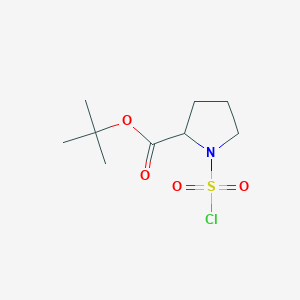

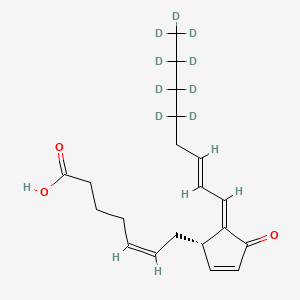

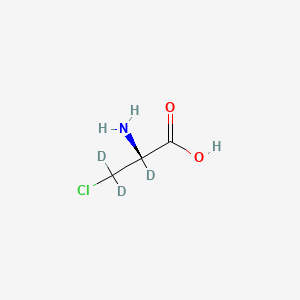
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
